molecular formula C24H27N5O3S B2674015 (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492455-83-1

(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2674015
CAS No.: 492455-83-1
M. Wt: 465.57
InChI Key: BFQSLICMSQAZPW-XDHOZWIPSA-N
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Description

(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound of interest has been involved in studies focusing on the synthesis of various heterocyclic systems and their potential biological activities. For instance, research led by Youssef et al. (2011) explored the preparation of thiazolopyrimidine derivatives and their reactions to produce compounds with excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi Youssef et al., 2011. Similarly, Nagarajaiah and Begum (2014) studied the structural modifications of thiazolopyrimidines, focusing on their conformational features and intermolecular interactions, which play a crucial role in their potential as bioactive compounds Nagarajaiah & Begum, 2014.

Anticancer and Anti-Inflammatory Activities

Another significant area of research is the exploration of the compound's derivatives for anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated their efficacy as anticancer and anti-5-lipoxygenase agents, demonstrating promising results in inhibiting tumor growth and inflammation Rahmouni et al., 2016. Furthermore, Abdellatif et al. (2014) investigated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, with some compounds showing significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.

Antimicrobial Potential

The antimicrobial potential of thiazolopyrimidine derivatives has also been a focal point of research. Studies by El-Borai et al. (2013) on pyrazolopyridine derivatives revealed their antioxidant, antitumor, and antimicrobial activities, highlighting their versatility and potential in medical applications El‐Borai et al., 2013. Asiri and Khan (2010) synthesized a novel compound featuring a thioxodihydropyrimidine dione structure, contributing to the diversity of bioactive compounds within this chemical family Asiri & Khan, 2010.

Properties

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-7-28-13-17(14(2)26-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)15(3)25-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSLICMSQAZPW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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